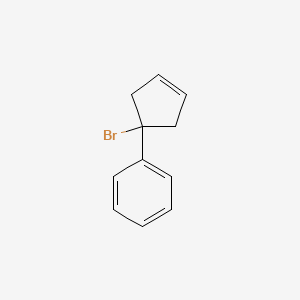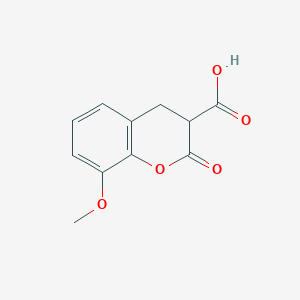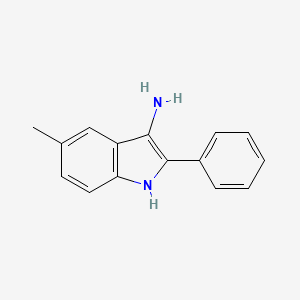
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Hydrogenation: The naphthyridine core is then subjected to hydrogenation to obtain the tetrahydro derivative.
Alkylation: The tetrahydro-naphthyridine is alkylated with propanol under basic conditions to introduce the propanol group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps to ensure consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding chloride.
Wissenschaftliche Forschungsanwendungen
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine
- 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
Uniqueness
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is unique due to the presence of the propanol group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C11H17ClN2O |
|---|---|
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(7-14)10-5-4-9-3-2-6-12-11(9)13-10;/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
FSYKTSYBLZQDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=NC2=C(CCCN2)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

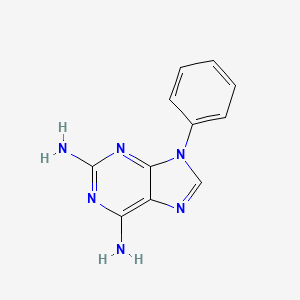
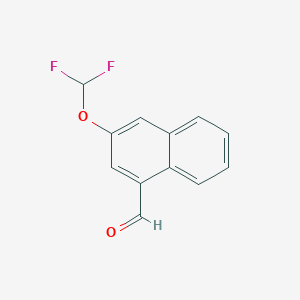

![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)



![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)

